BCR/ABL 210 kD fusion protein (259-269)
Description
Genesis of the Philadelphia Chromosome Translocation and BCR/ABL Gene Fusion
The Philadelphia chromosome is the result of a reciprocal translocation between the long arms of chromosome 9 and chromosome 22, denoted as t(9;22)(q34;q11). wikipedia.orggeneticeducation.co.in This event fuses the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene from chromosome 9 with the breakpoint cluster region (BCR) gene on chromosome 22. nih.govcancer.gov The resulting hybrid gene, BCR-ABL1, encodes the oncogenic BCR/ABL fusion protein. wikipedia.orggeneticeducation.co.in
The ABL1 gene normally encodes a tightly regulated tyrosine kinase involved in cell differentiation, division, adhesion, and stress response. ashpublications.org The BCR gene is also involved in cellular signaling. immunostep.com The fusion of these two genes results in a protein that is "always on," leading to uncontrolled cell division. wikipedia.orgyoutube.com
Isoforms of BCR/ABL Fusion Protein: Focus on p210 (210 kD)
Several isoforms of the BCR/ABL fusion protein exist, their size dependent on the breakpoint location within the BCR gene. nih.govnih.gov The most common isoforms are p190, p210, and p230. nih.gov
The p210 isoform, with a molecular weight of 210 kDa, is the hallmark of chronic myeloid leukemia (CML) and is also found in a subset of adult B-cell acute lymphoblastic leukemia (B-ALL) cases. nih.govnih.gov It arises from a break in the major breakpoint cluster region (M-bcr) of the BCR gene. researchgate.netnih.gov This results in the fusion of either exon 13 (b2) or exon 14 (b3) of BCR with exon 2 (a2) of ABL1, creating the b2a2 or b3a2 transcripts, both of which code for the p210 protein. tandfonline.com
While the p190 isoform is more commonly associated with B-ALL, and p230 with chronic neutrophilic leukemia, the p210 isoform is the predominant driver of CML. nih.govnih.gov Studies in mice have shown that while all three major isoforms can induce a CML-like syndrome, they exhibit different lymphoid leukemogenic activities. nih.govnih.gov
| Isoform | Molecular Weight (kD) | Associated Leukemia | BCR Breakpoint Region |
|---|---|---|---|
| p190 | 190 | Acute Lymphoblastic Leukemia (ALL) | Minor (m-bcr) |
| p210 | 210 | Chronic Myeloid Leukemia (CML) | Major (M-bcr) |
| p230 | 230 | Chronic Neutrophilic Leukemia (CNL) | Micro (μ-bcr) |
Fundamental Role as a Constitutively Active Tyrosine Kinase in Cellular Transformation
The fusion of BCR to ABL1 results in a protein with constitutively active tyrosine kinase activity. escholarship.orgyoutube.com This is due to several factors, including the oligomerization of the fusion protein via the coiled-coil domain of BCR and the loss of the inhibitory N-terminal cap of the ABL1 protein. nih.govyoutube.com This "always on" state leads to the autophosphorylation of the BCR/ABL protein and the subsequent phosphorylation of numerous downstream substrates. aacrjournals.org
The unregulated kinase activity of p210 BCR/ABL activates a multitude of signaling pathways that are crucial for cell proliferation, survival, and adhesion. escholarship.org These include:
JAK/STAT Pathway: The BCR/ABL protein can activate the JAK2/STAT5 signaling pathway, which is involved in cell growth and proliferation. proteogenix.science
RAS/MAPK Pathway: Activation of the RAS/MAPK/ERK pathway promotes uncontrolled cell division. aacrjournals.orgproteogenix.science
PI3K/AKT Pathway: This pathway is also activated by BCR/ABL and plays a role in cell survival by inhibiting apoptosis (programmed cell death). nih.gov
The constitutive activation of these pathways by p210 BCR/ABL leads to the malignant transformation of hematopoietic cells, resulting in the characteristic features of CML, such as the excessive production of granulocytes. tandfonline.comnih.gov Research has shown that the tyrosine kinase activity of BCR/ABL is both necessary and sufficient to cause the CML phenotype. nih.govaacrjournals.org
| Signaling Pathway | Key Proteins Involved | Cellular Outcome of Aberrant Activation |
|---|---|---|
| JAK/STAT | JAK2, STAT5 | Increased cell proliferation and survival |
| RAS/MAPK | RAS, RAF, MEK, ERK | Uncontrolled cell division |
| PI3K/AKT | PI3K, AKT | Inhibition of apoptosis, promotion of cell survival |
Properties
sequence |
ATGFKQSSK |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
BCR/ABL 210 kD fusion protein (259-269) |
Origin of Product |
United States |
Molecular Architecture and Enzymatic Activity of Bcr/abl P210
The p210 isoform of BCR-ABL is a multidomain protein, with distinct functional regions contributed by both the BCR and ABL genes. researchgate.netnih.gov This intricate domain organization is central to its oncogenic potential.
Domain Organization of the BCR/ABL p210 Oncoprotein
The BCR-ABL p210 protein is a fusion of the N-terminal region of the Breakpoint Cluster Region (BCR) protein and the C-terminal portion of the Abelson murine leukemia (ABL) tyrosine kinase. researchgate.netnih.gov
The BCR portion of the p210 oncoprotein contributes several critical domains that are essential for its function. These include:
Coiled-Coil (CC) Oligomerization Domain: Located at the N-terminus, this domain is crucial for the self-association of BCR-ABL p210 molecules. nih.govresearchgate.net This oligomerization is a key event in the activation of the fusion protein's kinase activity. nih.govnih.gov The CC domain facilitates the formation of dimers and tetramers. nih.govresearchgate.net
Dbl-Homology (DH) Domain: This domain is a guanine (B1146940) nucleotide exchange factor (GEF) for Rho family GTPases. researchgate.netresearchgate.net
Pleckstrin-Homology (PH) Domain: Often found alongside DH domains, the PH domain can mediate protein-protein and protein-lipid interactions, potentially influencing the subcellular localization of the protein. researchgate.netresearchgate.net
Serine/Threonine Kinase Domain: The BCR gene itself encodes a serine/threonine kinase, and this domain is retained in the p210 fusion protein. researchgate.netresearchgate.net
| BCR-derived Domain | Function |
| Coiled-Coil (CC) Domain | Mediates oligomerization (dimerization and tetramerization) of the fusion protein. nih.govresearchgate.nettandfonline.com |
| Dbl-Homology (DH) Domain | Acts as a guanine nucleotide exchange factor (GEF) for Rho GTPases. researchgate.netresearchgate.net |
| Pleckstrin-Homology (PH) Domain | Involved in protein-protein and protein-lipid interactions, and potentially subcellular localization. researchgate.netresearchgate.net |
| Serine/Threonine Kinase Domain | Possesses intrinsic kinase activity. researchgate.netresearchgate.net |
The ABL portion provides the enzymatic machinery for tyrosine phosphorylation, along with several regulatory domains that are dysregulated in the fusion context. researchgate.net These domains include:
SH3 (Src Homology 3) Domain: In the native c-ABL protein, the SH3 domain plays a crucial autoinhibitory role. nih.govyoutube.com In BCR-ABL, its function is compromised.
SH2 (Src Homology 2) Domain: This domain typically binds to phosphorylated tyrosine residues, mediating protein-protein interactions. In c-ABL, it also contributes to autoinhibition. nih.gov
Tyrosine Kinase Domain (TKD): This is the catalytic core of the ABL portion, responsible for phosphorylating substrate proteins on tyrosine residues. researchgate.netnih.gov Its activity is constitutively "on" in the BCR-ABL fusion. researchgate.net
Nuclear Localization Signal (NLS): This sequence directs the protein to the nucleus. nih.govyoutube.com
Nuclear Export Signal (NES): This signal facilitates the transport of the protein out of the nucleus.
DNA-Binding Domain (DBD): Allows the protein to interact with DNA. researchgate.netresearchgate.net
F-actin Binding Domain (FABD): This C-terminal domain mediates interaction with the cellular cytoskeleton. researchgate.netresearchgate.net
| ABL-derived Domain | Function |
| SH3 (Src Homology 3) Domain | In c-ABL, involved in negative regulation; its inhibitory function is lost in BCR-ABL. nih.govyoutube.com |
| SH2 (Src Homology 2) Domain | Binds to phosphotyrosine residues; contributes to autoinhibition in c-ABL. nih.gov |
| Tyrosine Kinase Domain (TKD) | Catalyzes the transfer of phosphate (B84403) from ATP to tyrosine residues on substrates. researchgate.netnih.gov |
| Nuclear Localization Signal (NLS) | Directs the protein to the nucleus. nih.govyoutube.com |
| Nuclear Export Signal (NES) | Mediates transport from the nucleus. |
| DNA-Binding Domain (DBD) | Enables interaction with DNA. researchgate.netresearchgate.net |
| F-actin Binding Domain (FABD) | Mediates binding to the actin cytoskeleton. researchgate.netresearchgate.net |
Mechanisms of Constitutive Tyrosine Kinase Activation
The fusion of BCR to ABL results in the permanent activation of the ABL tyrosine kinase through a combination of mechanisms that bypass the normal regulatory controls of the c-ABL proto-oncoprotein.
The N-terminal coiled-coil domain of BCR is a critical driver of constitutive kinase activation. nih.gov This domain induces the oligomerization of BCR-ABL p210 molecules, bringing them into close proximity. nih.govtandfonline.com This self-association is essential for the kinase to become active. nih.gov The proximity facilitated by oligomerization allows for trans-autophosphorylation, where one BCR-ABL molecule phosphorylates an adjacent one within the oligomer. nih.govyoutube.com This autophosphorylation of key tyrosine residues within the kinase domain stabilizes the active conformation and further enhances catalytic activity. youtube.com Disruption of this oligomerization domain has been shown to abolish the transforming ability of BCR-ABL. nih.govnih.gov
In its normal state, the c-ABL kinase is held in an inactive, or "closed," conformation through a series of intramolecular interactions. youtube.com The SH3 domain, in particular, plays a crucial negative regulatory role by binding to the kinase domain. nih.govyoutube.com The fusion with BCR sequences disrupts this delicate autoinhibitory arrangement. nih.gov The N-terminal cap region of ABL, which is critical for maintaining the inhibited state, is lost and replaced by the BCR sequences. youtube.comyoutube.com This loss, combined with the forced oligomerization driven by the BCR coiled-coil domain, prevents the SH3 domain from effectively repressing the kinase domain. nih.govyoutube.com Consequently, the autoinhibitory clamp is released, leading to constitutive kinase activity.
The kinase domain of ABL can exist in either an active ("open") or inactive ("closed") conformation. youtube.com The transition between these states is tightly regulated in the normal c-ABL protein. In the BCR-ABL p210 fusion protein, the equilibrium is dramatically shifted towards the active conformation. youtube.comyoutube.com The replacement of the N-terminal cap of ABL with the BCR oligomerization domain destabilizes the closed, inactive state. youtube.com The subsequent dimerization or tetramerization further stabilizes the open, active conformation, allowing for efficient binding of ATP and substrate proteins. youtube.comyoutube.com This persistent active state of the kinase domain is the direct cause of the uncontrolled phosphorylation of downstream signaling molecules that drives the malignant phenotype in chronic myeloid leukemia.
Autophosphorylation Sites and Their Molecular Implications
The constitutive kinase activity of the BCR/ABL p210 fusion protein is fundamentally linked to its capacity for autophosphorylation. This process, wherein the kinase phosphorylates itself on specific tyrosine residues, is a critical event that stabilizes the active conformation of the enzyme, creates docking sites for downstream signaling partners, and ultimately drives the malignant transformation of hematopoietic cells. aacrjournals.orgyoutube.com The fusion of the BCR N-terminal region to the ABL kinase domain promotes oligomerization, which facilitates intermolecular trans-autophosphorylation, a key step in its activation. youtube.comescholarship.org
Several key tyrosine residues on p210 have been identified as sites of autophosphorylation, each with distinct molecular consequences for the protein's function and its interaction with the cellular signaling network. The phosphorylation of these sites is not merely an indicator of kinase activity but is integral to the execution of the oncogenic program.
Key autophosphorylation sites and their functions include:
Tyrosine 177 (Tyr177): Located within the BCR-derived sequence, this residue is a major in vivo phosphorylation site. Once phosphorylated, Tyr177 functions as a high-affinity binding site for the SH2 domain of the adapter protein Growth factor receptor-bound protein 2 (GRB2). escholarship.org This interaction is pivotal, as it recruits the GRB2/Son of Sevenless (SOS) complex, which in turn activates the Ras/MAPK pathway, leading to abnormal cell proliferation. aacrjournals.org Furthermore, this complex can activate the PI3K/AKT pathway, contributing to cell survival and proliferation. aacrjournals.org
Activation Loop Tyrosine (Tyr1294): This residue, homologous to Tyr412 in the native c-Abl protein, is located in the activation loop of the kinase domain (SH1 domain). escholarship.org Its phosphorylation is essential for the full transforming activity of p210. nih.govnih.gov This modification is thought to stabilize the activation loop in an open, catalytically competent conformation, thereby dramatically increasing kinase activity. escholarship.org While crucial for transformation, studies have shown that mutating this site (Y1294F) diminishes transforming ability without abolishing kinase activity or the capacity to induce growth factor independence, suggesting its primary role is in the recognition and phosphorylation of specific substrates required for transformation. nih.govnih.gov
SH2-CD Linker Tyrosine (Tyr1127): This site, corresponding to Tyr245 in c-Abl, is located in the linker region between the SH2 and catalytic domains. escholarship.org Phosphorylation at this site, often occurring after the initial phosphorylation of the activation loop, helps to relieve autoinhibition. It is proposed that phosphorylation of Tyr1127 displaces the inhibitory intramolecular interaction of the SH3 domain, leading to a highly active enzymatic state. escholarship.org
P-Loop Tyrosines (Tyr253 and Tyr257): Located in the ATP-binding loop (P-loop) of the kinase domain, the phosphorylation status of these residues can be critical, particularly in the context of drug resistance. nih.gov Global phosphoproteomic analyses have revealed that mutations conferring resistance to kinase inhibitors, such as T315I, can alter the phosphorylation patterns of these P-loop tyrosines. This shift demonstrates that resistance mutations can do more than simply block drug binding; they can fundamentally alter the kinase's function and substrate specificity, thereby impacting its oncogenic properties. nih.gov
A quantitative phosphoproteomics analysis of BCR-ABL isoforms identified numerous phosphorylation sites, including five (Tyr554, Tyr644, Tyr844, Tyr852, and Tyr910) that were uniquely and strongly enriched in the p210 isoform compared to the p190 isoform, highlighting the distinct signaling networks engaged by different fusion proteins. nih.gov The collective effect of autophosphorylation across these multiple sites is the creation of a scaffold for the assembly of a large signaling complex that constitutively activates pathways controlling cell proliferation, survival, and differentiation, such as the JAK-STAT pathway, where STAT5 is a key substrate. aacrjournals.orgescholarship.org
Table 1: Key Autophosphorylation Sites of BCR/ABL p210 and Their Molecular Implications
This table is interactive. You can sort the data by clicking on the column headers.
| Residue (p210 numbering) | Location/Domain | Key Interacting Proteins | Molecular Implication | Reference(s) |
|---|---|---|---|---|
| Tyrosine 177 | BCR region | GRB2 | Creates docking site, activates Ras/MAPK and PI3K/AKT pathways. | aacrjournals.orgescholarship.org |
| Tyrosine 1294 | ABL Kinase Domain (Activation Loop) | Substrates | Essential for full transforming activity; stabilizes active kinase conformation. | escholarship.orgnih.govnih.gov |
| Tyrosine 1127 | ABL SH2-Catalytic Domain Linker | SH3 Domain (intramolecular) | Relieves SH3-mediated autoinhibition, leading to a highly active kinase state. | escholarship.org |
| Tyrosine 253 | ABL Kinase Domain (P-Loop) | ATP | Modulates kinase activity and oncogenicity, especially in drug-resistant mutants. | nih.gov |
Intracellular Signaling Networks Mediated by Bcr/abl P210
Activation of Proliferation and Survival Pathways
BCR/ABL p210 hijacks several key intracellular signaling pathways that are normally tightly regulated by growth factors. This leads to growth factor-independent cell proliferation and survival, characteristic features of CML. semanticscholar.orgnih.gov The primary pathways activated include the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways. youtube.com
The RAS/MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. nih.gov The BCR/ABL p210 oncoprotein constitutively activates this pathway. A key event in this activation is the phosphorylation of tyrosine 177 (Y177) within the BCR portion of the fusion protein. nih.govnih.gov This phosphorylated residue serves as a docking site for the adapter protein Growth factor receptor-bound protein 2 (GRB2). nih.govnih.govashpublications.org
GRB2, in complex with the Son of sevenless (SOS) nucleotide exchange factor, is recruited to the BCR/ABL protein. nih.govnih.gov This complex then activates RAS by promoting the exchange of GDP for GTP. nih.gov Activated RAS-GTP initiates a downstream phosphorylation cascade, sequentially activating RAF-1, Mitogen-activated protein kinase kinase (MEK), and finally, Extracellular signal-regulated kinase (ERK). nih.gov The sustained activation of this pathway is a major driver of the myeloid and lymphoid transformation seen in CML. nih.gov
Table 1: Key Proteins in the BCR/ABL p210-Mediated RAS/MAPK Pathway
| Protein | Role in Pathway |
| BCR/ABL p210 | Constitutively active tyrosine kinase; phosphorylates its own Y177 residue to initiate pathway activation. nih.govnih.gov |
| GRB2 | Adapter protein with an SH2 domain that binds to phospho-Y177 of BCR/ABL, recruiting SOS. nih.govnih.govashpublications.org |
| SOS | Guanine (B1146940) nucleotide exchange factor that activates RAS by facilitating GDP-GTP exchange. nih.govnih.gov |
| RAS | Small GTPase that, when activated, triggers the downstream kinase cascade. semanticscholar.orgnih.gov |
| MEK | A dual-specificity protein kinase (MAP kinase kinase) that phosphorylates and activates ERK. nih.govnih.gov |
| ERK | A MAP kinase that, upon activation, translocates to the nucleus to phosphorylate transcription factors, promoting cell proliferation and survival. nih.govnih.gov |
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is another crucial axis for cell growth, proliferation, and survival that is persistently activated by BCR/ABL p210. semanticscholar.orgnih.gov Similar to the RAS/MAPK pathway, activation can be initiated by the recruitment of adapter proteins, such as GAB2, to the phosphorylated BCR/ABL complex. nih.gov This leads to the activation of PI3K. semanticscholar.orgnih.gov
Once activated, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger. PIP3 recruits and activates AKT (also known as Protein Kinase B). nih.gov Activated AKT has several key downstream targets:
FOXO Transcription Factors: AKT phosphorylates Forkhead box O (FOXO) transcription factors, such as FOXO3. nih.gov This phosphorylation causes FOXO proteins to be sequestered in the cytoplasm, preventing them from translocating to the nucleus and transcribing genes involved in apoptosis and cell cycle arrest. nih.gov The inactivation of FOXO3 by AKT is directly linked to oncogenic transformation by BCR/ABL. nih.gov
mTOR: AKT can activate the mammalian target of rapamycin (B549165) (mTOR), a serine/threonine kinase that is a central regulator of cell growth, protein synthesis, and metabolism. nih.govresearchgate.net The activation of the mTOR pathway by BCR/ABL contributes to the survival and proliferation of leukemic cells. researchgate.net
p27: AKT can phosphorylate the cell cycle inhibitor p27Kip1, promoting its degradation and thereby facilitating cell cycle progression.
Studies have shown that the activation of the PI3K/mTOR pathway by BCR/ABL contributes to an increase in intracellular reactive oxygen species (ROS), which is linked to cellular transformation. nih.gov
Table 2: Key Components in the BCR/ABL p210-Mediated PI3K/AKT/mTOR Pathway
| Protein/Molecule | Role in Pathway |
| GAB2 | Adapter protein that can be recruited to BCR/ABL and helps activate PI3K. nih.gov |
| PI3K | Lipid kinase that, once activated, generates PIP3, leading to AKT activation. semanticscholar.orgnih.gov |
| AKT (PKB) | Serine/threonine kinase that phosphorylates multiple downstream targets to promote survival and proliferation. nih.gov |
| FOXO3 | Transcription factor that promotes apoptosis and cell cycle arrest; it is inactivated by AKT phosphorylation. nih.gov |
| p27 | Cell cycle inhibitor that can be targeted for degradation following phosphorylation by AKT. |
| mTOR | Kinase that acts as a master regulator of cell growth and protein synthesis, activated downstream of AKT. nih.govresearchgate.net |
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is essential for normal hematopoiesis, and its dysregulation is a key feature of BCR/ABL-driven leukemogenesis. nih.gov In cells expressing BCR/ABL p210, there is constitutive activation of STAT proteins, particularly STAT5 and, to a lesser degree, STAT3. nih.govnih.govfigshare.com
The precise mechanism of STAT activation by BCR/ABL is complex. While some studies suggest the involvement of JAK1 and JAK2, others indicate that STAT5 activation can occur independently of JAK kinase activity. nih.govashpublications.org Evidence suggests that SRC family kinases, such as HCK, may be involved in phosphorylating STAT5. ashpublications.org BCR/ABL's tyrosine kinase activity is essential for this process. nih.gov
Activated STAT5 dimerizes, translocates to the nucleus, and acts as a transcription factor. figshare.com One of its most critical functions in this context is to upregulate the expression of the anti-apoptotic protein Bcl-xL, which is crucial for the survival of CML cells. semanticscholar.org The essential role of STAT5 is highlighted by findings that it is indispensable for the maintenance of BCR/ABL-positive leukemia. nih.gov Furthermore, elevated STAT5 expression has been linked to resistance against tyrosine kinase inhibitors like imatinib (B729). ashpublications.org
Table 3: Key Proteins in the BCR/ABL p210-Mediated JAK/STAT Pathway
| Protein | Role in Pathway |
| JAK1/JAK2 | Janus kinases that can be constitutively phosphorylated in BCR/ABL-expressing cells, leading to STAT activation. nih.gov |
| STAT5 | The primary STAT protein activated by BCR/ABL; essential for leukemic cell survival and proliferation. ashpublications.orgnih.govfigshare.com |
| STAT3 | Also activated by BCR/ABL, though to a lesser extent than STAT5; contributes to oncogenic signaling. nih.gov |
| Bcl-xL | An anti-apoptotic protein whose expression is upregulated by activated STAT5, promoting cell survival. semanticscholar.org |
Regulation of Cellular Processes by BCR/ABL p210
The persistent activation of the signaling networks described above has profound consequences for fundamental cellular processes, including the cell cycle and apoptosis. BCR/ABL p210 effectively rewires the cell's regulatory machinery to favor continuous division and evade programmed cell death.
BCR/ABL p210 expression drives hematopoietic cells into a state of continuous proliferation. nih.gov This is a direct consequence of the activation of mitogenic pathways like RAS/MAPK and PI3K/AKT. nih.govnih.gov These pathways converge on the core cell cycle machinery, promoting the transition through cell cycle phases. For instance, the activation of ERK and the inactivation of inhibitors like p27 push the cell past the G1/S checkpoint, committing it to another round of division. nih.gov
Beyond simply promoting proliferation, there is evidence that BCR/ABL expression can compromise the integrity of cell cycle checkpoints. nih.gov Activated tyrosine kinase oncogenes have been speculated to decrease the fidelity of the G1/S checkpoint, potentially allowing cells with DNA damage to proceed with replication. nih.gov This combination of accelerated progression and weakened checkpoint control contributes to the genomic instability often seen as CML progresses. nih.gov Studies using regulated expression systems have demonstrated that BCR/ABL p210 alone is sufficient to increase the number of multipotent and myeloid progenitors in a dose-dependent manner. nih.gov
A defining characteristic of BCR/ABL p210-positive cells is their profound resistance to apoptosis (programmed cell death). researchgate.net The oncoprotein achieves this through multiple, converging mechanisms. A critical element is its exclusive localization in the cytoplasm, where it can activate pro-survival signals and inhibit pro-apoptotic ones. nih.gov If BCR/ABL were to enter the nucleus, it would paradoxically induce cell death. nih.gov
Key anti-apoptotic strategies employed by BCR/ABL p210 include:
Upregulation of Anti-Apoptotic Proteins: As mentioned, the STAT5-mediated upregulation of Bcl-xL is a major survival mechanism. semanticscholar.org Bcl-xL functions at the mitochondria to prevent the release of cytochrome c and the subsequent activation of caspases.
Suppression of Pro-Apoptotic Signals: BCR/ABL activity prevents the induction and activation of pro-apoptotic signals like Bim and Bax and inhibits the activation of caspase-9.
Interference with Death Receptor Pathways: BCR/ABL-expressing cells show resistance to apoptosis mediated by external signals like Transforming Growth Factor-β (TGF-β). nih.gov This resistance is mediated through the PI3K/AKT/FOXO pathway, which overrides the normal growth-inhibitory and pro-apoptotic signals of TGF-β. nih.gov
Downregulation of p53: The persistent kinase activity of BCR/ABL can lead to a decrease in the protein level of the p53 tumor suppressor, a key mediator of apoptosis in response to cellular stress. nih.gov
The combined effect of these actions is the extended survival of the leukemic clone, which is fundamental to the pathogenesis of CML and its progression. researchgate.net Inhibition of the BCR/ABL kinase activity has been shown to induce apoptosis in CML cells. semanticscholar.orgnih.gov
Influence on Adhesion and Migration
The BCR/ABL p210 fusion protein significantly alters the adhesive and migratory properties of hematopoietic cells, a critical factor in the pathology of chronic myeloid leukemia (CML). This oncoprotein modulates the function of various cell adhesion molecules and signaling pathways that govern cell motility and interaction with the bone marrow microenvironment.
Research indicates that BCR/ABL p210 can have conflicting effects on cell adhesion, promoting it in some contexts while inhibiting it in others. For instance, the presence of BCR/ABL in hematopoietic cell lines has been shown to enhance cell binding to both soluble and immobilized fibronectin. nih.gov This effect is attributed to the enhanced function of the VLA-5 integrin fibronectin receptor, rather than an increase in its surface expression. nih.gov Similarly, BCR/Abl stimulates cell adhesion to the VLA-4 integrin ligand, VCAM-1. nih.gov The tyrosine kinase activity of BCR/ABL is crucial for this stimulation of integrin-dependent cell adhesion. nih.gov Consistent with these findings, hematopoietic precursor cells from CML patients exhibit increased adhesion to fibronectin. nih.gov
Conversely, other studies have demonstrated that BCR/ABL p210 can impair cell migration. The oncoprotein has been found to suppress the expression of several genes involved in cell adhesion and motility, including L-selectin, intercellular adhesion molecule-1 (ICAM-1), and the chemokine receptor CCR7. nih.gov This downregulation leads to a reduced migratory response of CML CD34+ cells towards the CCR7 ligands, CCL19 and CCL21. nih.gov Furthermore, BCR/ABL p210 has been shown to profoundly inhibit SDF-1-mediated chemotactic responses. nih.gov This inhibition is linked to the disruption of signaling between the CXCR4 chemokine receptor and β2 integrins, specifically LFA-1, which are crucial for SDF-1-induced adhesion and migration. nih.gov
The influence of BCR/ABL p210 on adhesion and migration is also mediated by its interaction with Rho family GTPases, which are key regulators of the actin cytoskeleton. The p210 protein, through its Dbl homology domain, can directly activate RhoA, Rac1, and Cdc42. nih.govnih.gov This activation is associated with changes in cytoskeletal functions, including actin assembly, migration, and adhesion. nih.gov
Table 1: Influence of BCR/ABL p210 on Adhesion and Migration Signaling Molecules
| Molecule/Pathway | Effect of BCR/ABL p210 | Functional Consequence | References |
| VLA-4 & VLA-5 Integrins | Stimulates function | Increased adhesion to VCAM-1 and fibronectin | nih.gov |
| L-selectin, ICAM-1, CCR7 | Suppresses expression | Impaired migration towards CCR7 ligands | nih.gov |
| SDF-1/CXCR4 Signaling | Inhibits chemotactic response | Reduced migration | nih.gov |
| β2 Integrin (LFA-1) | Disrupts inside-out signaling | Altered adhesive responses | nih.gov |
| Rho GTPases (RhoA, Rac1, Cdc42) | Activates | Changes in actin assembly, adhesion, and migration | nih.govnih.gov |
Role in Hematopoietic Stem Cell Transformation and Myeloid Differentiation
The BCR/ABL p210 oncoprotein is a primary driver of hematopoietic stem cell (HSC) transformation and the subsequent dysregulation of myeloid differentiation, which are hallmarks of chronic myeloid leukemia (CML). nih.govashpublications.org It is widely accepted that the introduction of p210 into primitive hematopoietic cells is a key event in initiating a CML-like syndrome. ashpublications.orgnih.gov
Studies using in vitro models have demonstrated that the expression of BCR/ABL p210 is sufficient to transform hematopoietic cell lines, rendering them independent of growth factors like interleukin-3 for survival and proliferation, and making them tumorigenic in animal models. nih.gov This transforming capacity is central to the clonal expansion of hematopoietic progenitors seen in CML.
The expression of BCR/ABL p210 in embryonic stem cells that are differentiated into hematopoietic cells has revealed its direct effects on lineage fate. mdpi.com The oncoprotein promotes the expansion of multipotent and myeloid-committed progenitors while simultaneously suppressing the development of erythroid progenitors. mdpi.comnih.gov This skews hematopoiesis towards the myeloid lineage, contributing to the characteristic neutrophilia of chronic phase CML. mdpi.com
Further analysis of hematopoietic progenitor differentiation through colony-forming unit (CFU) assays has provided detailed insights into the effects of p210. The expression of BCR/ABL has been shown to increase the proportion of CFU-GM (granulocyte/macrophage), CFU-EM (erythroid/megakaryocyte), and CFU-GEMM (granulocyte/erythroid/macrophage/megakaryocyte) colonies. researchgate.netbiorxiv.org This indicates that BCR/ABL enhances the proliferation and survival of multipotent and myeloid-committed progenitors. nih.govbiorxiv.org Interestingly, the timing of BCR/ABL expression during hematopoietic differentiation appears to be critical, with its introduction at a later stage (day 5 onwards) leading to a significant increase in hematopoietic colonies. biorxiv.org
While p210 is strongly associated with CML and myeloid proliferation, other BCR/ABL fusion proteins, such as p190, are more commonly found in acute lymphoblastic leukemia (ALL). nih.govrexhealth.comashpublications.org However, p210 can also be found in cases of ALL. nih.gov Higher kinase activity of p210, through mutation or gene amplification, appears to be required for lymphoid transformation. ashpublications.org The myeloid blast crisis of CML is almost exclusively associated with the p210 isoform. ashpublications.org
Table 2: Effect of BCR/ABL p210 on Hematopoietic Progenitor Colonies
| Colony-Forming Unit (CFU) Type | Effect of BCR/ABL p210 Expression | References |
| CFU-GM (Granulocyte/Macrophage) | Increased proportion | researchgate.net |
| CFU-EM (Erythroid/Megakaryocyte) | Increased proportion | researchgate.net |
| CFU-GEMM (Granulocyte/Erythroid/Macrophage/Megakaryocyte) | Increased proportion/Increased ability | nih.govresearchgate.net |
| CFU-MK (Megakaryocyte) | Reduced proportion | researchgate.net |
| Erythroid Progenitors | Suppressed development | mdpi.comnih.gov |
| Multipotent Progenitors | Increased number/expansion | mdpi.comnih.gov |
Post Translational Regulation of Bcr/abl P210
Tyrosine Phosphorylation and Substrate Recognition
The fusion of the BCR gene to the ABL1 gene results in a p210 fusion protein with constitutively enhanced tyrosine kinase activity. nih.govyoutube.com This heightened activity is a central feature of its oncogenic potential. The ABL1 protein is a non-receptor tyrosine kinase, and the addition of BCR domains confers new regulatory properties and enhanced kinase function. nih.gov The BCR-ABL1 fusion protein's catalytic domain can switch between an open, active conformation and a closed, inactive one. youtube.com The fusion with BCR destabilizes the closed state and favors the open, active conformation, which is further stabilized by the dimerization of two BCR-ABL p210 monomers and subsequent autophosphorylation. youtube.com
This autophosphorylation occurs on several tyrosine residues and is critical for the activation of downstream signaling pathways. nih.gov For instance, phosphorylation of Y177 in the BCR region creates a binding site for the adaptor protein GRB2, which in turn activates the Ras/MAPK pathway. youtube.com The constitutive kinase activity of p210 leads to the phosphorylation of a multitude of cellular substrates, altering their function and contributing to the leukemic phenotype. nih.gov
A quantitative proteomics study identified significant differences in the tyrosine phosphoproteome of cells expressing p210 versus the smaller p190 isoform. nih.gov Notably, p210 expression leads to stronger phosphorylation and activation of the STAT5 transcription factor. nih.govnih.gov STAT5 is phosphorylated on multiple tyrosine sites, including the major site that triggers its dimerization, nuclear translocation, and transcriptional activity. youtube.comnih.gov Other key substrates that are phosphorylated by BCR/ABL p210 include CrkL, which is a major substrate in CML patients, and proteins involved in cell adhesion and cytoskeletal regulation.
The interaction of BCR/ABL p210 with its substrates is also regulated by phosphatases, which counteract the kinase activity. Protein Tyrosine Phosphatase 1B (PTP1B) and SHP-1 can dephosphorylate BCR/ABL, although they have different effects on its stability. nih.govnih.gov
Table 1: Key Tyrosine Phosphorylation Events and Interacting Proteins in BCR/ABL p210 Signaling
| Phosphorylation Site/Interacting Protein | Function/Significance | Downstream Pathway Activated |
|---|---|---|
| Autophosphorylation | Enhances and stabilizes the active conformation of the kinase domain. youtube.com | Primes the kinase for substrate phosphorylation. |
| Y177 (BCR portion) | Creates a docking site for the GRB2-SOS complex. youtube.com | Ras/MAPK/ERK Pathway. youtube.com |
| STAT5 | Phosphorylated at multiple sites, leading to its activation. nih.gov | JAK/STAT Pathway. youtube.com |
| CrkL | A major substrate of BCR/ABL in CML. | Multiple pathways including adhesion and proliferation. |
| PTP1B | A protein tyrosine phosphatase that dephosphorylates BCR/ABL. nih.gov | Negative regulation of BCR/ABL signaling. nih.gov |
| SHP-1 | A protein tyrosine phosphatase that dephosphorylates BCR/ABL. nih.gov | Negative regulation of BCR/ABL signaling. nih.gov |
Ubiquitination and Proteasomal Degradation Pathways
The stability and turnover of the BCR/ABL p210 protein are critically controlled by the ubiquitin-proteasome system. This pathway involves the tagging of proteins with ubiquitin, a small regulatory protein, which marks them for degradation by the proteasome.
The E3 ubiquitin ligase c-CBL plays a key role in mediating the ubiquitination and subsequent degradation of the mature BCR/ABL p210 protein. nih.gov Another E3 ligase, the C-terminus of Hsc70-interacting protein (CHIP), is involved in the degradation of immature forms of BCR/ABL. nih.gov The stability of newly synthesized BCR/ABL is maintained by its interaction with chaperone proteins like Hsc70 and Hsp90. nih.gov Disruption of these interactions can lead to the ubiquitination and proteasomal degradation of BCR/ABL. nih.gov
Furthermore, BCR/ABL p210 itself contains a ubiquitin-binding domain (UBD) within its N-terminal region. nih.gov This domain is involved in the interaction with β-catenin, a protein that is also regulated by ubiquitination. nih.govresearchwithrutgers.com The interaction between p210 BCR/ABL and β-catenin appears to be ubiquitin-dependent and supports disease progression. nih.gov By binding to ubiquitinated β-catenin, BCR-ABL can stabilize it, preventing its degradation and leading to increased levels and activity of β-catenin, which promotes cell survival and proliferation. aacrjournals.org
The interplay between phosphorylation and ubiquitination is also evident. For instance, the chaperone MUC1 can stabilize BCR/ABL and prevent its degradation. nih.gov
Table 2: Key Regulators of BCR/ABL p210 Ubiquitination and Degradation
| Regulator | Type | Function |
|---|---|---|
| c-CBL | E3 Ubiquitin Ligase | Mediates ubiquitination of mature BCR/ABL. nih.gov |
| CHIP | E3 Ubiquitin Ligase | Mediates ubiquitination of immature BCR/ABL. nih.gov |
| Hsp90 | Chaperone Protein | Stabilizes BCR/ABL, preventing its degradation. nih.gov |
| Hsc70 | Chaperone Protein | Stabilizes newly synthesized BCR/ABL. nih.gov |
| β-catenin | Substrate/Interacting Protein | Interacts with the UBD of BCR/ABL in a ubiquitin-dependent manner. nih.gov |
SUMOylation and its Role in Protein Stability
SUMOylation is another critical post-translational modification where a small ubiquitin-like modifier (SUMO) protein is covalently attached to a target protein. nih.gov This process is increasingly recognized for its role in regulating protein stability, localization, and interactions. nih.govresearchgate.net
Recent research has revealed that BCR/ABL p210 undergoes SUMOylation, a modification that enhances its stability. researchgate.net The E3 SUMO ligase TRIM28 is upregulated in CML and promotes the SUMOylation of BCR/ABL. researchgate.net This modification inhibits the binding of BCR/ABL to the autophagy receptor p62, thereby repressing its degradation through the autophagy pathway. researchgate.net Consequently, the increased stability of BCR/ABL due to SUMOylation contributes to the progression of CML. researchgate.net
Pharmacological or genetic inhibition of TRIM28 or the general SUMOylation process has been shown to suppress CML progression in preclinical models, suggesting that targeting SUMOylation could be a therapeutic strategy. researchgate.net This approach has also demonstrated efficacy in restraining the proliferation of tyrosine kinase inhibitor (TKI)-resistant CML cells. researchgate.net
Neddylation and its Impact on BCR/ABL Protein Levels
Neddylation is a process analogous to ubiquitination and SUMOylation, involving the covalent attachment of the neural precursor cell expressed, developmentally down-regulated 8 (NEDD8) protein to target proteins. frontiersin.org This modification has been shown to play a significant role in regulating the stability of BCR/ABL p210.
The protein RAPSYN has been identified as a NEDD8 E3 ligase for BCR/ABL. nih.govelifesciences.org High expression of RAPSYN is observed in patients with Philadelphia chromosome-positive (Ph+) leukemia. nih.govelifesciences.org RAPSYN-mediated neddylation of BCR/ABL enhances the stability of the oncoprotein by competing with its ubiquitination-dependent degradation. nih.govelifesciences.org There is an inverse correlation between the neddylation and ubiquitination levels of BCR/ABL; when neddylation is high, ubiquitination is low, and vice versa. nih.govelifesciences.org
The NEDD8 E3 ligase activity of RAPSYN can be increased through phosphorylation by SRC kinase, leading to enhanced stability of both RAPSYN and BCR/ABL. nih.gov Depletion of RAPSYN expression or inhibition of its ligase activity leads to decreased BCR/ABL stability and has been shown to inhibit tumor formation and growth in preclinical models. nih.govelifesciences.org Blocking protein neddylation, for example with the inhibitor MLN4924, has been suggested as a novel strategy to target BCR-ABL, including in the context of TKI resistance. nih.gov
Table 3: Comparison of Ubiquitination, SUMOylation, and Neddylation of BCR/ABL p210
| Modification | Key Enzyme(s) | Effect on BCR/ABL Stability | Mechanism |
|---|---|---|---|
| Ubiquitination | c-CBL, CHIP (E3 Ligases) nih.gov | Decreases | Marks for proteasomal degradation. nih.gov |
| SUMOylation | TRIM28 (E3 SUMO Ligase) researchgate.net | Increases | Inhibits binding to autophagy receptor p62. researchgate.net |
| Neddylation | RAPSYN (NEDD8 E3 Ligase) nih.govelifesciences.org | Increases | Competes with ubiquitination-dependent degradation. nih.govelifesciences.org |
Molecular Basis of Therapeutic Intervention Strategies Non Clinical
Targeting the ATP-Binding Site of the Kinase Domain
The most established therapeutic strategy against BCR/ABL p210 involves the development of small-molecule tyrosine kinase inhibitors (TKIs) that competitively bind to the ATP-binding site within the ABL kinase domain. nih.govresearchgate.net By occupying this pocket, these inhibitors prevent the binding of ATP, thereby blocking the phosphorylation of downstream substrates and inhibiting the oncogenic signaling cascade. nih.govresearchgate.net
The first-generation TKI, imatinib (B729), revolutionized the treatment of CML by demonstrating remarkable efficacy. nih.govnih.gov It specifically recognizes and stabilizes the inactive "DFG-out" conformation of the ABL kinase domain, where the Asp-Phe-Gly motif is flipped. acs.org This conformational selectivity contributes to its specificity for ABL, KIT, and PDGF receptors. nih.gov
However, the emergence of resistance, often due to point mutations within the kinase domain, led to the development of second and third-generation TKIs. nih.gov Second-generation inhibitors, such as dasatinib (B193332) and nilotinib, are more potent and have a broader spectrum of activity against imatinib-resistant mutants. nih.gov Dasatinib is a type I TKI, meaning it can bind to both the active and inactive conformations of the kinase, while nilotinib, like imatinib, is a type II inhibitor that prefers the inactive state. nih.govnih.gov Bosutinib is another second-generation TKI that inhibits BCR/ABL by binding to the ATP-binding site. nih.gov The third-generation TKI, ponatinib, was designed to be effective against the highly resistant T315I "gatekeeper" mutation, which sterically hinders the binding of earlier generation TKIs. aacrjournals.orgnih.gov
| Compound Name | Class | Mechanism of Action |
| Imatinib | Type II TKI | Binds to the inactive (DFG-out) conformation of the ABL kinase ATP-binding site. nih.govresearchgate.net |
| Dasatinib | Type I TKI | Binds to both active and inactive conformations of the ABL kinase ATP-binding site. nih.govnih.gov |
| Nilotinib | Type II TKI | Binds to the inactive (DFG-out) conformation of the ABL kinase ATP-binding site. nih.gov |
| Bosutinib | TKI | Binds to the ATP-binding site of the ABL kinase. nih.gov |
| Ponatinib | TKI | Binds to the ATP-binding site, effective against the T315I mutation. aacrjournals.orgnih.gov |
Protein Degradation Approaches (e.g., PROTACs, Chaperone-Mediated Degradation)
A novel therapeutic strategy aims not just to inhibit BCR/ABL p210, but to eliminate it entirely from the cell through targeted protein degradation. nih.gov One of the most promising approaches in this area is the use of Proteolysis Targeting Chimeras (PROTACs). nih.govresearchgate.net PROTACs are bifunctional molecules that simultaneously bind to the target protein (BCR/ABL) and an E3 ubiquitin ligase. youtube.com This proximity induces the ubiquitination of BCR/ABL, marking it for degradation by the proteasome. nih.govyoutube.com
Several PROTACs targeting BCR/ABL have been developed. For example, GMB-475 is a PROTAC that utilizes an allosteric inhibitor scaffold to bind to the myristoyl pocket of BCR-ABL and recruits the Von Hippel-Lindau (VHL) E3 ligase, leading to the degradation of the fusion protein. nih.gov Other PROTACs have been designed by linking ATP-competitive inhibitors like dasatinib to ligands for E3 ligases such as the inhibitor of apoptosis protein (IAP). medchemexpress.com A study reported the development of SNIPER(ABL)-39, which conjugates dasatinib to an IAP ligand, effectively inducing degradation of the BCR/ABL protein. medchemexpress.com
Another innovative PROTAC approach employs a single amino acid as the ligand for the N-end rule E3 ubiquitin ligases, which has been shown to trigger the degradation of BCR/ABL. nih.gov This strategy offers the potential for smaller, more efficient degraders. nih.gov
Beyond PROTACs, other mechanisms of protein degradation are being explored. The stability of the BCR/ABL protein is dependent on its interaction with chaperone proteins like Hsp90. nih.gov Disruption of this interaction can lead to the degradation of BCR/ABL. nih.gov Additionally, certain compounds, such as WP1130, have been shown to induce the downregulation of BCR/ABL protein levels, although the precise mechanism may involve novel regulatory pathways beyond simple proteasomal or lysosomal degradation. nih.gov
| Compound Name/Type | Class | Mechanism of Action |
| GMB-475 | PROTAC | Binds to the myristoyl pocket of BCR/ABL and recruits the VHL E3 ligase for proteasomal degradation. nih.gov |
| SNIPER(ABL)-39 | PROTAC | Conjugates dasatinib with an IAP ligand to induce IAP-mediated ubiquitination and degradation of BCR/ABL. medchemexpress.com |
| Single amino acid-based PROTACs | PROTAC | Utilize the N-end rule pathway to trigger BCR/ABL degradation. nih.gov |
| WP1130 | Protein Degrader | Induces downregulation of BCR/ABL protein levels through a novel regulatory pathway. nih.gov |
Targeting Downstream Signaling Molecules Activated by BCR/ABL p210
The constitutive kinase activity of BCR/ABL p210 activates a complex network of downstream signaling pathways that are crucial for the malignant phenotype of CML cells. aacrjournals.org Targeting key nodes within these pathways represents an alternative or complementary therapeutic strategy to direct BCR/ABL inhibition. aacrjournals.org Several major signaling cascades are aberrantly activated by BCR/ABL p210:
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and proliferation. aacrjournals.org BCR/ABL-mediated activation of PI3K/AKT leads to the suppression of pro-apoptotic factors and the activation of mTOR, promoting protein synthesis and cell growth. nih.govaacrjournals.org
RAS/MAPK Pathway: The RAS/MAPK cascade, which includes RAS, RAF, MEK, and ERK, is another critical pathway for cell proliferation and survival that is activated by BCR/ABL. aacrjournals.orgnih.gov
JAK/STAT Pathway: BCR/ABL can directly phosphorylate and activate members of the Signal Transducer and Activator of Transcription (STAT) family, particularly STAT5. nih.govaacrjournals.org The JAK/STAT pathway is essential for cytokine-independent growth and survival of CML cells. aacrjournals.org
WNT/β-catenin Pathway: This pathway has been implicated in the survival and self-renewal of CML stem cells, particularly in the context of TKI resistance. nih.govnih.gov
Inhibition of these downstream effectors is an active area of non-clinical research. For example, targeting c-Myc, a transcription factor that is upregulated by BCR/ABL signaling, has been shown to inhibit the growth and survival of both TKI-sensitive and -resistant CML cells. researchgate.net Similarly, inhibitors of the PI3K/AKT/mTOR and JAK/STAT pathways are being investigated for their potential to overcome TKI resistance and eradicate residual disease. aacrjournals.orgnih.gov The tyrosine kinase receptor AXL, which can be overexpressed in TKI-resistant cells and is associated with AKT signaling, has also been identified as a potential therapeutic target. nih.gov
| Downstream Molecule/Pathway | Role in CML Pathogenesis | Therapeutic Rationale |
| PI3K/AKT/mTOR | Promotes cell survival, proliferation, and growth. nih.govaacrjournals.org | Inhibition can induce apoptosis and suppress cell growth, potentially overcoming TKI resistance. aacrjournals.org |
| RAS/MAPK (ERK) | Drives cell proliferation and survival. aacrjournals.orgnih.gov | Targeting components like MEK or ERK could block proliferative signals. nih.gov |
| JAK/STAT (STAT5) | Mediates cytokine-independent growth and survival. nih.govaacrjournals.org | Inhibiting JAK2 or STAT5 can suppress the growth of CML cells. aacrjournals.orgresearchgate.net |
| c-Myc | Upregulated by BCR/ABL; promotes tumorigenicity. aacrjournals.orgresearchgate.net | Downregulation can inhibit growth and survival in both TKI-sensitive and resistant cells. researchgate.net |
| WNT/β-catenin | Implicated in the survival of CML stem cells. nih.govnih.gov | Targeting this pathway may help eradicate residual leukemic stem cells. nih.gov |
| AXL | Overexpressed in TKI-resistant cells; activates AKT signaling. nih.gov | Inhibition may overcome resistance to certain TKIs. nih.gov |
Compound and Protein Name Reference Table
| Name | Type |
| ABL001 | Allosteric Inhibitor |
| AKT | Protein Kinase |
| Asciminib | Allosteric Inhibitor |
| AXL | Receptor Tyrosine Kinase |
| Bosutinib | Tyrosine Kinase Inhibitor |
| c-Myc | Transcription Factor |
| Crizotinib | Tyrosine Kinase Inhibitor |
| Dasatinib | Tyrosine Kinase Inhibitor |
| ERK | Protein Kinase |
| GMB-475 | PROTAC |
| GNF-2 | Allosteric Inhibitor |
| GNF-5 | Allosteric Inhibitor |
| Hsp90 | Chaperone Protein |
| Imatinib | Tyrosine Kinase Inhibitor |
| JAK2 | Tyrosine Kinase |
| mTOR | Protein Kinase |
| Nilotinib | Tyrosine Kinase Inhibitor |
| PI3K | Lipid Kinase |
| Ponatinib | Tyrosine Kinase Inhibitor |
| RAS | GTPase |
| SNIPER(ABL)-39 | PROTAC |
| STAT5 | Transcription Factor |
| VHL | E3 Ubiquitin Ligase |
| WP1130 | Protein Degrader |
| β-catenin | Protein |
Molecular Mechanisms of Resistance to Kinase Inhibition
BCR/ABL1 Gene Amplification and Overexpression
An established mechanism of acquired resistance to TKIs is the amplification of the BCR-ABL1 gene, leading to overexpression of the oncoprotein. nih.govresearchgate.net This increased production of the BCR-ABL1 protein can overwhelm the inhibitory capacity of standard TKI doses, allowing the kinase to remain sufficiently active to drive leukemic cell survival and proliferation. nih.gov High levels of the BCR-ABL1 oncoprotein are frequently associated with more advanced stages of the disease and may precede the development of kinase domain mutations. nih.gov
Several cytogenetic abnormalities can lead to BCR-ABL1 gene amplification, including the duplication of the Philadelphia (Ph) chromosome. nih.govnih.gov While gene amplification is a recognized resistance mechanism, it is observed in a relatively small proportion of resistant patients. researchgate.net Studies using cell lines, such as the K-562 cell line, have demonstrated that amplification of the BCR-ABL1 gene is a major mechanism of imatinib (B729) resistance. umk.pl It is hypothesized that this overexpression allows leukemia cells to survive under the selective pressure of TKIs until a more robust resistance mechanism, such as a kinase domain mutation, is acquired. nih.gov
Table 1: Mechanisms of BCR/ABL1 Overexpression and its Role in TKI Resistance
| Mechanism | Consequence | Clinical Relevance |
|---|---|---|
| BCR-ABL1 Gene Amplification | Increased production of the BCR-ABL1 oncoprotein. nih.gov | Overwhelms the inhibitory effects of TKIs, leading to resistance. nih.gov |
| Philadelphia Chromosome Duplication | Increased copy number of the BCR-ABL1 gene. nih.gov | Associated with advanced disease and TKI resistance. nih.govnih.gov |
Activation of Alternative Signaling Pathways (BCR/ABL-independent mechanisms)
In a substantial number of cases, TKI resistance occurs without mutations in the BCR-ABL1 kinase domain or gene amplification. nih.gov In these instances, leukemic cells can bypass the need for BCR-ABL1 signaling by activating alternative, pro-survival pathways. nih.gov This BCR-ABL1-independent resistance allows the cancer cells to proliferate and survive despite effective inhibition of the primary oncogenic driver. nih.govnih.gov
Several key signaling pathways have been implicated in this form of resistance:
Src Family Kinases (SFKs): Overexpression and activation of SFKs, such as LYN and HCK, are frequently observed in TKI-resistant CML. nih.govnih.gov These kinases can activate downstream signaling cascades that promote cell proliferation, survival, and adhesion, thereby compensating for the loss of BCR-ABL1 activity. nih.gov For example, the Src family kinase Lyn has been shown to be required for B-cell acute lymphoblastic leukemia (B-ALL) formation in mouse models, and its upregulation can mediate imatinib resistance. oncotarget.com
PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical downstream effector of BCR-ABL1. proquest.comnih.govresearchgate.net In the context of TKI resistance, this pathway can be activated through BCR-ABL1-independent mechanisms, promoting cell survival and proliferation. proquest.comnih.govresearchgate.netresearchgate.net Studies have shown that treatment with imatinib can lead to a compensatory activation of the PI3K/Akt/mTOR pathway. nyu.edu The dual inhibition of this pathway and BCR-ABL1 has shown promise in overcoming TKI resistance. proquest.comnih.govresearchgate.net For instance, the dual PI3K/mTOR inhibitor BEZ235 has demonstrated antiproliferative activity in imatinib, nilotinib, and ponatinib-resistant CML cells. proquest.comnih.gov
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial signaling network that can be activated independently of BCR-ABL1 to confer TKI resistance. nih.gov Extracellular growth factors can activate the JAK/STAT pathway, sustaining cell growth in the presence of TKIs. nih.gov Specifically, the activation of STAT5 has been shown to be a critical event in CML initiation and maintenance, and its upregulation can mediate TKI resistance. oncotarget.com Recent research has also highlighted the role of intracellular angiopoietin-1 (ANG-1) in promoting TKI resistance through the activation of the JAK/STAT5 pathway. nih.gov
Table 2: Key Alternative Signaling Pathways in TKI Resistance
| Pathway | Key Molecules | Role in Resistance |
|---|---|---|
| Src Family Kinases | LYN, HCK nih.govnih.gov | Compensatory activation of pro-survival and proliferative signals. nih.gov |
| PI3K/Akt/mTOR | PI3K, Akt, mTOR proquest.comnih.govresearchgate.net | Sustained cell survival and proliferation despite BCR-ABL1 inhibition. proquest.comnih.gov |
Molecular Mechanisms Related to Leukemia Stem Cell Persistence
A major challenge in achieving a cure for CML is the persistence of a small population of leukemia stem cells (LSCs) that are intrinsically resistant to TKI therapy. nih.govnih.govnih.gov These quiescent LSCs are not dependent on BCR-ABL1 for their survival and can persist in the bone marrow niche despite long-term TKI treatment, acting as a reservoir for disease relapse. nih.govresearchgate.netnih.gov
Several molecular mechanisms contribute to the persistence of LSCs:
Quiescence and Lack of Oncogene Addiction: Unlike the bulk of CML cells, LSCs are largely quiescent and not "addicted" to the BCR-ABL1 oncoprotein for their survival. nih.gov This inherent property makes them less susceptible to TKIs, which primarily target actively dividing cells that are dependent on BCR-ABL1 kinase activity. nih.gov
Bone Marrow Microenvironment: The bone marrow niche provides a protective microenvironment for LSCs, shielding them from the effects of TKIs. researchgate.netnih.gov Interactions between LSCs and stromal cells within the niche generate signals that promote LSC quiescence and survival. researchgate.netnih.gov For example, imatinib treatment has been shown to promote the migration of CML progenitors to the bone marrow via the activation of inflammatory signaling receptors like CXCR4, which fosters the survival of quiescent LSCs. nih.gov
Intrinsic Survival Pathways: LSCs utilize various intrinsic molecular pathways to ensure their survival. These include the activation of pro-survival signaling pathways, alterations in cell cycle regulation, and epigenetic modifications that contribute to their resistance phenotype. nih.govnih.gov For instance, the WNT/β-catenin and Hedgehog (SHH)/SMO signaling pathways are thought to be crucial for LSC survival in the face of BCR-ABL1 inhibition. nih.gov BCR-ABL1 can directly phosphorylate and stabilize β-catenin, leading to its nuclear translocation and the activation of target genes involved in the proliferation and survival of LSCs. mdpi.com
The persistence of these TKI-resistant LSCs is a primary reason why most patients experience relapse upon discontinuation of therapy. nih.gov Eradicating this LSC population remains a key goal for achieving a curative treatment for CML. nih.gov
Table 3: Factors Contributing to Leukemia Stem Cell Persistence
| Factor | Mechanism | Consequence |
|---|---|---|
| Quiescence | LSCs are in a non-dividing state and not reliant on BCR-ABL1 for survival. nih.gov | Reduced susceptibility to TKIs that target actively proliferating cells. nih.gov |
| Bone Marrow Niche | Protective microenvironment provides pro-survival signals. researchgate.netnih.gov | LSCs are shielded from the cytotoxic effects of TKIs. researchgate.netnih.gov |
Specific Epitope Characterization: Bcr/abl P210 259 269 Atgfkqssk
Identification and Sequence Analysis of the (259-269) Peptide
The p210 BCR-ABL protein is the product of a hybrid gene formed by the t(9;22)(q34;q11) chromosomal translocation, which fuses the Breakpoint Cluster Region (BCR) gene on chromosome 22 with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) on chromosome 9. nih.govhenryford.com The most common transcriptional variants are the b3a2 and b2a2 fusions, both of which produce the 210 kilodalton (kD) oncoprotein. henryford.comuw.edu
The peptide epitope (259-269), with the amino acid sequence ATGFKQSSK, is derived from the b3a2 fusion junction of the p210 BCR-ABL protein. The sequence analysis reveals that this 9-amino acid peptide (nonapeptide) straddles the breakpoint, incorporating amino acids from both the BCR and ABL protein sequences. This creates a neoantigen, a sequence not present in normal human cells, making it a specific target for immunotherapy. nih.gov The immunogenicity of peptides from this junctional region has been a subject of intense research, with studies selecting numerous peptides from the entire p210 sequence to identify potential T-cell epitopes. nih.gov Overlapping peptides from this specific junctional region, such as GFKQSSKAL and KQSSKALQR, have been identified and studied for their immunogenic potential. haematologica.org
Molecular Interactions with Major Histocompatibility Complex (MHC) Class I Molecules
The presentation of an antigenic peptide by an MHC class I molecule is a prerequisite for its recognition by CD8+ cytotoxic T lymphocytes (CTLs). wikipedia.org This interaction is highly specific, with different HLA alleles exhibiting distinct peptide-binding grooves and sequence preferences. nih.govnih.gov
The ability of a peptide to bind to a specific HLA molecule is a primary determinant of its immunogenicity. plos.org This binding affinity is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating stronger binding. An affinity of 500 nM or less is generally considered necessary for a peptide to be a potential T-cell epitope. researchgate.net
Studies have systematically screened peptides derived from the p210 BCR-ABL sequence for their ability to bind to a panel of common HLA class I molecules, including HLA-A3 and HLA-A11. nih.gov While specific binding data for the exact ATGFKQSSK peptide is not detailed in broad literature, extensive research on overlapping peptides from the b3a2 junction provides strong evidence of this region's ability to bind to specific HLA alleles. For instance, the overlapping peptide KQSSKALQR has demonstrated affinity for HLA-A3, and GFKQSSKAL has shown affinity for HLA-B8. haematologica.org The presence of circulating T cells that recognize these peptide-HLA complexes in CML patients further validates the binding and presentation. nih.govhaematologica.org
Table 1: Binding Affinity of BCR-ABL Junctional Peptides to HLA Alleles This table is illustrative, based on data for highly similar and overlapping peptides from the b3a2 junction.
| Peptide Sequence | Overlaps with (259-269) | HLA Allele | Reported Affinity/Interaction | Reference |
|---|---|---|---|---|
| KQSSKALQR | Yes | HLA-A3 | Affinity demonstrated by T-cell recognition with HLA-A3 tetramers. | haematologica.org |
| GFKQSSKAL | Yes | HLA-B8 | Affinity demonstrated by T-cell recognition with HLA-B8 tetramers. | haematologica.org |
| Various p210 Peptides | Yes | HLA-A3, HLA-A11 | Peptides from the whole p210 sequence were tested for binding. | nih.gov |
The formation of a stable peptide-MHC (pMHC) complex is governed by specific structural interactions. MHC class I molecules, such as HLA-A03:01 and HLA-A11:01, are heterodimers consisting of a polymorphic heavy chain and an invariant β2-microglobulin. wikipedia.orgimmunopaedia.org.za The heavy chain's α1 and α2 domains form a peptide-binding groove. nih.govimmunopaedia.org.za
Peptides typically 8-10 amino acids long bind in an extended conformation within this groove. The specificity of binding is determined by "anchor" residues within the peptide sequence that fit into corresponding pockets (A through F) in the floor and sides of the groove. nih.gov These pockets have unique chemical properties defined by the polymorphic amino acids of the specific HLA allele.
HLA-A3 Supertype: HLA-A*03:01 belongs to the A3 supertype. Peptides binding to this allele often have a positively charged or small aliphatic residue at position 2 and a positively charged residue (like Lysine or Arginine) at the C-terminus. The ATGFKQSSK sequence, with a Lysine at the C-terminus (P9), fits this motif, suggesting a favorable interaction.
HLA-A11:01: This allele also prefers peptides with a C-terminal Lysine or Arginine. The binding groove of HLA-A*11:01 can accommodate a variety of amino acids at other positions, contributing to its peptide-binding repertoire. mdpi.com
The final pMHC complex presents the peptide's central and non-anchor residues outwards, making them available for interaction with a T-cell receptor. mdpi.com
Immunological Significance of the (259-269) Epitope
The ultimate significance of the ATGFKQSSK epitope lies in its ability to be recognized by the adaptive immune system, potentially leading to the destruction of leukemic cells.
The BCR-ABL fusion protein is a truly tumor-specific antigen, and as such, it can elicit a CD8+ T-cell response. nih.govnih.gov Studies using peptide/MHC tetramers—molecules that mimic the natural pMHC complex—have successfully identified and quantified BCR-ABL-specific CD8+ T cells in the blood of both CML patients and healthy individuals. nih.govhaematologica.org
Specifically, T cells recognizing the HLA-A3/KQSSKALQR complex have been detected, indicating that the immune system can mount a response against this junctional region. haematologica.org Furthermore, in vitro stimulation of peripheral blood mononuclear cells from HLA-A*0301-positive donors with BCR-ABL peptides resulted in a significant expansion of antigen-specific CD8+ T cells. nih.gov This confirms that the (259-269) region of p210 contains an immunogenic epitope capable of activating and expanding cytotoxic T-lymphocyte populations.
T-cell activation is initiated by the engagement of the T-cell receptor (TCR) with the pMHC complex on the surface of an antigen-presenting cell or a target cancer cell. nih.gov The TCR, a heterodimeric protein, contacts both the alpha-helical regions of the MHC molecule and the solvent-exposed residues of the bound peptide. nih.gov
This interaction, though of relatively low affinity, is highly specific. The recognition of the unique ATGFKQSSK peptide by a specific TCR triggers a signaling cascade within the T cell. This process can involve conformational changes at the TCR-pMHC interface upon binding. capes.gov.br Successful engagement leads to T-cell activation, proliferation, and the execution of effector functions, such as the release of cytotoxic granules (perforin and granzymes) that induce apoptosis in the target leukemic cell. The ability to generate T cells that recognize epitopes like ATGFKQSSK is a cornerstone of developing targeted immunotherapies for CML. nih.gov
Compound and Gene Name Index
| Name | Type |
| BCR/ABL p210 fusion protein | Protein |
| ATGFKQSSK | Peptide |
| GFKQSSKAL | Peptide |
| KQSSKALQR | Peptide |
| Breakpoint Cluster Region (BCR) | Gene/Protein |
| Abelson murine leukemia viral oncogene homolog 1 (ABL1) | Gene/Protein |
| HLA-A03:01 | Protein (MHC Allele) |
| HLA-A11:01 | Protein (MHC Allele) |
| HLA-A3 | Protein (MHC Allele) |
| HLA-B8 | Protein (MHC Allele) |
| β2-microglobulin | Protein |
| T-cell receptor (TCR) | Protein Complex |
| Perforin | Protein |
| Granzymes | Protein |
Research Applications of the (259-269) Epitope in Immunobiology
Use in Antigen-Specific T-Cell Analysis (e.g., MHC Pentamers)
There is no available research demonstrating the use of the specific BCR/ABL p210 (259-269) epitope (ATGFKQSSK) in conjunction with MHC pentamers or other multimers for the analysis of antigen-specific T-cells. While MHC pentamers are a widely used technology to detect and quantify T-cells specific for various epitopes, no commercially available or experimentally described pentamers for the ATGFKQSSK sequence were identified. proimmune.comproimmune.comyoutube.com The literature focuses on other, well-documented junctional epitopes of the BCR-ABL protein for such immunological monitoring.
Investigating Anti-Leukemic Immune Responses
No studies were found that investigate the role of the specific (259-269) ATGFKQSSK epitope in the context of anti-leukemic immune responses. Research into the immune response against the BCR-ABL p210 fusion protein, a hallmark of Chronic Myeloid Leukemia (CML), is extensive. nih.govnih.gov This research, however, concentrates on different immunogenic peptides derived from the fusion protein. These studies explore how the immune system, particularly T-cells, can recognize and respond to these leukemia-specific antigens. nih.govmdpi.com Unfortunately, none of the reviewed literature provides data, findings, or discussion related to the immunogenicity or T-cell reactivity of the ATGFKQSSK sequence.
Advanced Research Methodologies for Bcr/abl P210 Studies
Proteomics and Phosphoproteomics for Interactome and Phosphotyrosine Profiling
Proteomics and phosphoproteomics have become indispensable tools for unraveling the complex signaling networks orchestrated by the constitutively active BCR/ABL p210 tyrosine kinase. These approaches allow for a global analysis of protein-protein interactions (the interactome) and the identification of downstream phosphorylation events.
Interactome Analysis: By employing techniques such as co-immunoprecipitation coupled with mass spectrometry, researchers can identify proteins that physically associate with BCR/ABL p210. A quantitative proteomics workflow based on stable isotope labeling with amino acids in cell culture (SILAC) has been used to compare the interactomes of the p210 and p190 BCR-ABL isoforms. nih.gov This has revealed that while both isoforms share some binding partners, they also engage with distinct sets of proteins, potentially explaining their different clinical manifestations. nih.govnih.gov For instance, p210 BCR-ABL shows an increased engagement with molecules active near the cell membrane, whereas p190 BCR-ABL interacts more with cytoskeletal proteins. nih.gov
Phosphotyrosine Profiling: Given that BCR/ABL p210 is a tyrosine kinase, identifying its substrates is key to understanding its function. Phosphoproteomic studies, often involving immunoaffinity purification of tyrosine-phosphorylated peptides followed by tandem mass spectrometry, have been instrumental in creating a "phosphotyrosine signature" for BCR-ABL. nih.gov One study identified 188 nonredundant tyrosine-phosphorylated sites in cell lines expressing different BCR-ABL fusion types, with 77 of these being novel discoveries. nih.gov This signature provides insights into the signaling pathways activated by the oncoprotein and can highlight potential biomarkers for disease and drug response. nih.gov Furthermore, comparing the phosphotyrosine profiles of cells treated with tyrosine kinase inhibitors (TKIs) like imatinib (B729) can reveal which phosphorylation events are directly dependent on BCR/ABL activity. nih.gov
Recent research has also utilized a novel approach where full-length BCR-ABL kinases are expressed in yeast. acs.org The yeast proteome then serves as an in vivo substrate, allowing for the identification of a high-confidence dataset of phospho-tyrosine sites and the generation of linear phosphorylation site motifs specific to the oncogenic kinases. acs.org
Structural Biology Techniques (e.g., X-ray Crystallography, NMR Spectroscopy)
Understanding the three-dimensional structure of the BCR/ABL p210 protein is fundamental to comprehending its function and for the rational design of inhibitors. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.
X-ray Crystallography: This technique has been pivotal in revealing the atomic-level details of the ABL kinase domain and how it is inhibited by TKIs. Although obtaining high-quality crystals of the full-length p210 protein has been challenging, studies on various domains have provided significant insights. nih.govresearchgate.net For example, crystallographic studies have shown how the fusion to BCR leads to the removal of the N-terminal "cap" that normally keeps the ABL kinase in an inactive state. youtube.com They have also elucidated the structural basis for the dimerization of BCR-ABL, a process crucial for its activation. youtube.com
NMR Spectroscopy: NMR is particularly useful for studying the structure and dynamics of proteins and their domains in solution. It has been used to investigate the Dbl-homology (DH) and Pleckstrin-homology (PH) domains present in the BCR portion of p210. researchgate.net These studies help to understand how these domains contribute to the protein's function and signaling network.
Computational modeling, often guided by experimental data from X-ray crystallography and NMR, is also used to predict the secondary and tertiary structures of the full-length p210 protein and its isoforms, b2a2 and b3a2. nih.gov These models have suggested differences in the secondary structure elements between the two isoforms, particularly in the SH3, SH2, SH1, and DNA-binding domains, which may lead to different roles in signal transduction. nih.gov
Molecular Biology Techniques
A variety of molecular biology techniques are essential for studying the BCR/ABL p210 fusion at the nucleic acid level and for functional characterization.
Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) and Digital PCR (dPCR) for Transcript Quantification
The quantification of BCR-ABL1 p210 mRNA transcripts is the cornerstone of monitoring disease burden and response to therapy in CML patients. nih.govmayocliniclabs.comencyclopedia.pubiuhealth.org
qRT-PCR: For many years, quantitative reverse transcription PCR (qRT-PCR) has been the gold standard for this purpose. nih.govtandfonline.com This method allows for the sensitive detection and quantification of the p210 transcripts (specifically the e13a2 and e14a2 variants). uw.edu Results are often reported on an International Scale (IS) to allow for comparison between different laboratories. mayocliniclabs.comclevelandcliniclabs.com A major molecular response (MMR), a key therapeutic milestone, is defined as a 3-log reduction in BCR-ABL1 transcripts from a standardized baseline. mayocliniclabs.com
Digital PCR (dPCR): More recently, digital PCR (dPCR) and droplet digital PCR (ddPCR) have emerged as more precise and sensitive methods for quantifying BCR-ABL1 transcripts. nih.govnih.govsci-hub.se Unlike qRT-PCR, dPCR does not rely on a standard curve for absolute quantification, which can reduce variability. rainsureglobal.com This increased sensitivity is particularly important for detecting minimal residual disease (MRD) in patients with very low levels of the transcript, which is crucial for decisions regarding treatment discontinuation. nih.govrainsureglobal.com Studies have shown that ddPCR can detect positive cases that are undetectable by qRT-PCR. sci-hub.se
| Technique | Principle | Application in BCR/ABL p210 Studies | Key Findings/Advantages |
| qRT-PCR | Amplification and quantification of cDNA in real-time using fluorescent probes. | Routine monitoring of BCR-ABL1 p210 transcript levels in CML patients to assess treatment response. nih.govmayocliniclabs.comencyclopedia.pubiuhealth.org | Established as the gold standard for molecular monitoring; enables reporting on the International Scale (IS) for standardized assessment of molecular response. mayocliniclabs.comtandfonline.comclevelandcliniclabs.com |
| dPCR/ddPCR | Partitioning of a PCR reaction into thousands of individual reactions, allowing for absolute quantification of nucleic acid molecules. | Highly sensitive detection and quantification of minimal residual disease (MRD); provides more precise measurements at very low transcript levels. nih.govnih.govsci-hub.se | Offers absolute quantification without a standard curve, leading to higher precision and sensitivity than qRT-PCR; can detect transcripts in patients deemed negative by qRT-PCR. sci-hub.serainsureglobal.com |
Mutagenesis and Functional Assays
Site-directed mutagenesis is a powerful technique used to introduce specific mutations into the BCR-ABL1 gene. This allows researchers to study the functional consequences of these mutations, particularly those associated with TKI resistance. By expressing these mutant proteins in cell lines, scientists can assess their kinase activity, transforming potential, and sensitivity to various inhibitors. nih.govnih.gov For example, introducing mutations like T315I or E255K into the p210 sequence and then expressing it in cells allows for the direct investigation of how these changes affect drug sensitivity. nih.gov
Gene Expression Profiling
Gene expression profiling, typically using microarray or RNA-sequencing (RNA-seq) technologies, provides a genome-wide view of the transcriptional changes induced by BCR/ABL p210 expression. By comparing the gene expression profiles of cells with and without the fusion protein, researchers can identify downstream target genes and dysregulated pathways. nih.govresearchgate.net Studies have identified altered expression of genes involved in cell proliferation, adhesion, signaling, and metabolism. nih.gov For instance, the expression of p210 has been shown to upregulate key enzymes in the glycolytic pathway. nih.gov Comparing the gene expression profiles of cells expressing p210 versus p190 has also revealed distinct transcriptional programs, which may contribute to the different leukemia phenotypes they induce. researchgate.net
Cell-Based Assays for Studying Molecular Function
A wide range of cell-based assays are employed to investigate the molecular and cellular consequences of BCR/ABL p210 expression. Hematopoietic cell lines, such as Ba/F3, are frequently used models. These cells are dependent on the cytokine interleukin-3 (IL-3) for survival and proliferation, but expression of BCR/ABL p210 can transform them to become cytokine-independent, providing a robust system for studying the protein's function. nih.govescholarship.org
These cell models are used to:
Assess transforming potential: The ability of wild-type or mutant BCR/ABL p210 to confer cytokine-independent growth is a key functional readout. escholarship.org
Study signaling pathways: By treating these cells with specific inhibitors or using techniques like Western blotting, researchers can dissect the signaling cascades activated by p210, such as the JAK-STAT and PI3K-AKT pathways. nih.govescholarship.orgeuropeanreview.org
Evaluate drug sensitivity: These cell lines are crucial for determining the efficacy of TKIs and other therapeutic agents against both wild-type and mutant forms of p210. nih.govnih.gov
Investigate cellular processes: Assays for proliferation, apoptosis, and cell cycle analysis are used to understand how p210 affects fundamental cellular behaviors. nih.gov
In Vitro Kinase Activity Assays
The study of the BCR/ABL p210 fusion protein's enzymatic function is fundamental to understanding its role in oncogenesis and for the development of targeted therapies. While specific peptide sequences of the fusion protein, such as the amino acid 259-269 region (ATGFKQSSK), are recognized as important immunogenic epitopes for analyzing T-cell responses, the direct measurement of the protein's catalytic function relies on in vitro kinase activity assays. peptides.depeptides.de These assays are designed to quantify the phosphotransferase activity of the ABL kinase domain, typically utilizing specific, optimized substrates rather than immunogenic peptides. They are crucial tools for basic research, drug discovery, and assessing inhibitor potency.
A variety of methodologies have been developed to measure the in vitro kinase activity of BCR/ABL p210. These assays can be broadly categorized into several types, each with distinct principles and applications, ranging from traditional radiometric methods to modern non-radioactive, high-throughput platforms.
Key Methodologies and Findings
Radiometric Assays: Historically considered a gold standard, these assays measure the transfer of a radioactive phosphate (B84403) group from [γ-³²P]ATP or [γ-³³P]ATP to a protein or peptide substrate. researchgate.net The amount of incorporated radioactivity is quantified following separation of the labeled substrate from the radiolabeled ATP, providing a direct measure of kinase activity. medchemexpress.com This method was used in early comparative studies of BCR/ABL isoforms.
Solid-Phase Assays: These non-radioactive assays immobilize a kinase substrate onto a solid support, such as agarose (B213101) beads or hydrogel-coated microplates. peptides.depeptides.de The kinase source, which can be a purified recombinant enzyme or a whole-cell lysate containing endogenous Bcr-Abl, is incubated with the immobilized substrate and ATP. peptides.depeptides.de Phosphorylation is then detected using a specific anti-phosphotyrosine antibody, often in a Western blot or ELISA-based format, which generates a chemifluorescent or colorimetric signal. peptides.depeptides.de This approach is robust, adaptable to high-throughput screening, and avoids the need for kinase purification and radioactive materials. peptides.depeptides.de
ELISA-Based Assays: Enzyme-Linked Immunosorbent Assays (ELISAs) for kinase activity often employ a peptide biosensor that contains a specific ABL phosphorylation site. iu.edunih.gov The assay involves incubating the biosensor with a kinase source (e.g., cell lysates). The phosphorylated biosensor is then captured on a plate and detected with a phosphotyrosine-specific antibody. iu.edunih.govuniprot.org This method allows for the quantification of kinase activity and is highly effective for screening the inhibitory potential of various compounds. iu.edunih.gov
Homogeneous Time-Resolved Fluorescence (HTRF) Assays: HTRF represents a modern, high-throughput assay platform for studying kinase activity. nih.govnih.gov These assays use a generic biotinylated peptide substrate for tyrosine kinases. When the kinase phosphorylates the substrate, a europium (Eu³⁺) cryptate-labeled anti-phosphotyrosine antibody can bind. The addition of streptavidin-conjugated XL665 brings the europium donor and the XL665 acceptor into close proximity, generating a FRET signal that is proportional to the extent of substrate phosphorylation. nih.goviscabiochemicals.com
Detailed Research Findings
In vitro kinase assays have been instrumental in comparing the biochemical properties of different BCR/ABL isoforms. Some studies have reported distinct intrinsic kinase activities among the p190, p210, and p230 variants. For instance, one study using an immune complex kinase assay with a GST-Crk fusion protein as a substrate found that p190 had a higher intrinsic tyrosine kinase activity than p210. plos.org In contrast, other comprehensive studies using radioactive in vitro kinase assays with an optimal Abl substrate peptide found only minor differences and no consistent trend toward higher activity for either the p190 or p210 isoform. medchemexpress.comuniprot.org These discrepancies may arise from different experimental conditions, such as the specific substrates or cell systems used.
These assays are also pivotal in characterizing the potency of tyrosine kinase inhibitors (TKIs). Studies have determined the half-maximal inhibitory concentration (IC50) values for various TKIs against wild-type and mutated forms of p210, revealing differential sensitivity and providing a basis for understanding drug resistance mechanisms.
Table 1: Methodologies for In Vitro BCR/ABL p210 Kinase Activity Measurement This is an interactive table. You can sort and filter the data by clicking on the headers.
| Methodology | Principle | Typical Kinase Source | Substrate Type | Detection Method | Key Features |
|---|---|---|---|---|---|
| Radiometric Assay | Measures transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate. medchemexpress.complos.org | Immunoprecipitated Bcr-Abl; Recombinant c-Abl. medchemexpress.complos.org | Peptide (e.g., Abltide) or Protein (e.g., GST-Crk). medchemexpress.complos.org | Autoradiography or Scintillation Counting. medchemexpress.com | High sensitivity; Direct measurement; Requires handling of radioactive materials. |
| Solid-Phase Assay | Substrate is immobilized on a surface (beads, plates); phosphorylation is detected immunologically. peptides.depeptides.de | Whole cell lysates (e.g., K562 cells); Recombinant c-Abl. peptides.depeptides.de | GST-fusion proteins or Peptides tethered to a hydrogel. peptides.depeptides.de | Anti-phosphotyrosine antibody (Western Blot or Chemifluorescence). peptides.depeptides.de | Non-radioactive; High signal-to-noise; Amenable to HTS. peptides.de |
| ELISA-Based Assay | A peptide biosensor is phosphorylated in solution, then captured and detected on a plate. iu.edunih.gov | Whole cell lysates from leukemic cell lines. iu.edunih.gov | Peptide biosensor with ABL1 tyrosine phosphorylation site (PABL). iu.edu | Anti-phosphotyrosine antibody with colorimetric or fluorescent readout. iu.edunih.gov | Quantitative; Good for inhibitor screening; Specific peptide design is crucial. iu.edu |
| HTRF Assay | Homogeneous assay where substrate phosphorylation brings FRET donor (Eu³⁺) and acceptor (XL665) together. nih.govnih.gov | Purified recombinant kinase. nih.gov | Generic biotinylated tyrosine kinase (TK) peptide substrate. nih.govnih.gov | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). nih.gov | Homogeneous (no-wash); Non-radioactive; Easily miniaturized for HTS. nih.gov |
Table 2: Selected Research Findings from In Vitro BCR/ABL Kinase Assays This is an interactive table. You can sort and filter the data by clicking on the headers.
| Finding | Assay Type | Kinase Source | Substrate | Result | Reference |
|---|---|---|---|---|---|
| Comparative Kinase Activity | Immune Complex Kinase Assay ([γ-³²P]ATP) | Bcr/Abl proteins from transfected 293 cells | GST-Crk fusion protein | Relative to c-Abl, transkinase activity was increased 7-fold for p190, 5.4-fold for p210, and 3.7-fold for p230. plos.org | plos.org |
| Comparative Kinase Activity | Radioactive In Vitro Kinase Assay | Immunoprecipitated Bcr-Abl from BaF3 and human cell lines | Optimal Abl substrate peptide | No significant difference or consistent trend in in vitro kinase activity was observed between p190 and p210 isoforms. medchemexpress.comuniprot.org | medchemexpress.comuniprot.org |
| Inhibitor Potency Assessment | Cell-based ELISA | K562 cells (p210 positive) | Exogenous cell-penetrating peptide substrate | The assay successfully measured IC50 values for TKIs that were comparable to established methods. | |
| Assay Performance | Solid-Phase Kinase Assay | K562 cell lysate | Hydrogel-immobilized peptide | The assay yielded a Z-factor of 0.74, indicating it is suitable for high-throughput screening. peptides.de | peptides.de |
Future Directions in Bcr/abl P210 Research
Elucidating Unexplored Molecular Interactions and Regulatory Mechanisms
While the central role of the BCR-ABL p210 kinase activity is well-established, the full spectrum of its molecular interactions and the mechanisms that regulate its function and localization remain partially understood. Future research aims to map these uncharted territories to uncover new therapeutic vulnerabilities.
A key area of investigation is the higher-order oligomerization of the BCR-ABL protein. The N-terminal coiled-coil (CC) domain, inherited from the BCR gene, is critical for this process, which enables the constitutive activation of the ABL kinase domain through trans-autophosphorylation. nih.govyoutube.com Molecular dynamics simulations are revealing the step-by-step process of how individual BCR-ABL units form dimers and then tetramers, identifying specific surfaces and even a small helical region (α1-helix) as key to this assembly. nih.gov Understanding these structural principles in greater detail could allow for the design of peptide inhibitors that specifically disrupt oligomerization, thereby neutralizing the oncoprotein's activity. nih.gov
Beyond self-interaction, identifying novel binding partners for p210 is a priority. Functional proteomics studies have begun to uncover differential interactomes between BCR-ABL isoforms. For instance, the p210 isoform shows a stronger association with the non-canonical tyrosine phosphatase Sts1, which may act as a negative regulator. nih.gov Further exploration of the p210 interactome is likely to reveal other proteins involved in its stability, subcellular localization, and signaling output. The cytoplasmic localization of BCR-ABL is crucial for its oncogenic function, and while it is known that BCR domains inhibit the nuclear localization signals of the ABL portion, the precise molecular interplay governing this is an area for deeper study. nih.govyoutube.com Elucidating these previously unknown interactions and regulatory loops will provide a more complete picture of p210 pathobiology and offer new targets for intervention.
Understanding Differential Signaling Networks Among BCR/ABL Isoforms
The BCR-ABL fusion gene can produce different protein isoforms, primarily p210 and p190, depending on the translocation breakpoint in the BCR gene. nih.gov These isoforms are associated with distinct leukemias: p210 is the hallmark of CML, while p190 is predominantly found in Philadelphia chromosome-positive B-cell acute lymphoblastic leukemia (Ph+ ALL). nih.govanamma.com.brashpublications.org A critical future direction is to fully understand the molecular basis for this disease specificity by dissecting the differences in their signaling networks.
Quantitative proteomic studies have revealed significant distinctions between the two isoforms despite their structural similarities. nih.govnih.gov While both activate common oncogenic pathways, the degree of activation differs. p210 produces a stronger activation of key transcription factors and kinases like STAT5 and Erk1/2. nih.govnih.gov In contrast, the p190 isoform has been shown to preferentially activate other kinases, such as Lyn kinase, and to upregulate interferon signaling pathways. nih.govnih.govashpublications.org
These signaling divergences are rooted in differences in their protein-protein interactions. For example, the AP2 adaptor complex, which regulates endocytosis, preferentially binds to p190, a phenomenon that may affect its cellular trafficking and access to substrates. nih.gov Conversely, p210 has a stronger interaction with the phosphatase Sts1. nih.gov While some studies suggest p190 has intrinsically higher kinase activity, the context and cellular system appear to be important factors. anamma.com.brnih.gov A comprehensive mapping of the unique and overlapping signaling pathways, substrates, and interaction partners for each isoform will be crucial. nih.govashpublications.org This knowledge could explain why they drive different diseases and may lead to the development of isoform-specific therapies, which is particularly needed for the more aggressive Ph+ ALL associated with p190. nih.gov
| Feature | p210 BCR-ABL | p190 BCR-ABL | Reference |
|---|---|---|---|
| Primary Disease Association | Chronic Myeloid Leukemia (CML) | B-cell Acute Lymphoblastic Leukemia (B-ALL) | nih.govanamma.com.br |
| Key Structural Difference | Contains DH-PH tandem domain | Lacks DH-PH tandem domain | nih.govresearchgate.net |
| Preferential Signaling Activation | STAT5, Erk1/2, Fyn/Lck | Lyn kinase, Interferon pathways | nih.govnih.govashpublications.org |
| Differential Interacting Proteins | Sts1 (phosphatase) | AP2 adaptor complex | nih.govnih.gov |
Development of Novel Molecular Targeting Strategies Beyond Kinase Inhibition
The success of TKIs validates BCR-ABL as a therapeutic target, but the emergence of resistance highlights the need for strategies that work beyond simple kinase inhibition. frontiersin.orgresearchgate.net Future research is actively pursuing several innovative approaches to attack the oncoprotein from different angles.
One major strategy is to target downstream signaling pathways that are aberrantly activated by BCR-ABL p210. These include the PI3K/AKT/mTOR, JAK/STAT, and RAS/RAF/MEK/ERK pathways, which are crucial for the proliferation and survival of leukemic cells. aacrjournals.orgnih.gov The development of inhibitors for key nodes in these pathways, such as mTOR, JAK2, or MEK, offers the potential for combination therapies with TKIs to create a multi-pronged attack and overcome resistance. nih.govaacrjournals.org
Another promising frontier is the development of technologies to induce the degradation of the BCR-ABL protein itself. Proteolysis-targeting chimeras (PROTACs) are novel compounds designed to bring the target protein (BCR-ABL) into proximity with an E3 ubiquitin ligase, leading to its destruction by the cell's proteasome. nih.gov Early studies have shown that PROTACs can effectively degrade BCR-ABL, and importantly, can also target other relevant proteins like SRC-family kinases, potentially overcoming resistance mechanisms simultaneously. nih.gov
Furthermore, strategies aimed at inhibiting protein synthesis are being explored. Omacetaxine, for example, has been shown to reduce levels of short-lived proteins critical for cancer cell survival and has demonstrated synergy with TKIs in preclinical models. nih.gov Finally, a significant challenge is the eradication of quiescent CML stem cells, which appear to be less dependent on BCR-ABL kinase activity for survival and are thus not eliminated by TKIs. nih.govresearchgate.net Research into the unique survival pathways of these stem cells, such as the Hedgehog pathway, is crucial for developing therapies that can achieve a true cure. aacrjournals.orgmdpi.com
| Strategy | Mechanism of Action | Example Target/Compound | Reference |
|---|---|---|---|
| Downstream Pathway Inhibition | Blocks signals essential for proliferation and survival that are activated by BCR-ABL. | mTOR inhibitors, JAK2 inhibitors | nih.govaacrjournals.org |
| Targeted Protein Degradation | Uses cellular machinery (proteasome) to eliminate the entire BCR-ABL protein. | PROTACs (e.g., DMP11) | nih.gov |
| Protein Synthesis Inhibition | Reduces levels of key survival proteins, including BCR-ABL. | Omacetaxine | nih.gov |
| Leukemic Stem Cell Targeting | Aims to eradicate the reservoir of quiescent cells responsible for relapse. | Hedgehog pathway inhibitors | aacrjournals.orgmdpi.com |
Advanced Computational Modeling for Protein Structure and Drug Design
Computational modeling has become an indispensable tool in modern drug discovery, and its application to BCR-ABL p210 is set to accelerate future research. Advanced computational techniques are being used to build and refine three-dimensional models of the fusion protein, providing insights that are difficult to obtain through experimental methods alone. researchgate.netnih.gov These models allow researchers to visualize the intricate architecture of the various domains—from the coiled-coil oligomerization domain to the SH2, SH3, and kinase domains—and understand how they interact to regulate oncogenic activity. researchgate.netmdpi.com
This structural understanding is paramount for structure-guided drug design. By simulating the binding of potential drug candidates to the protein's active site or other pockets, scientists can predict their efficacy and selectivity. mdpi.comnih.gov This approach has been instrumental in developing next-generation TKIs capable of overcoming resistance, such as inhibitors effective against the notorious T315I "gatekeeper" mutation. nih.gov Computational screening of large chemical libraries can rapidly identify novel compounds that can then be synthesized and tested, significantly speeding up the discovery pipeline. nih.gov
Beyond kinase inhibitors, computational modeling is crucial for developing novel therapeutic strategies. For instance, molecular dynamics simulations are being used to model the process of BCR-ABL oligomerization in atomic detail. nih.govnih.gov These simulations help in designing "stapled" peptides—synthetic peptides locked into a specific shape—that can physically block the interaction between BCR-ABL molecules, thus preventing the activation of its kinase function. nih.gov As computational power and algorithms continue to improve, these in silico methods will play an even greater role in designing highly specific and potent inhibitors with improved therapeutic profiles.
Expanding Research on Immune Recognition of BCR/ABL Epitopes (e.g., 259-269)
Harnessing the power of the immune system represents a compelling future direction for treating CML. The BCR-ABL fusion protein is an ideal immunological target because it is unique to cancer cells. aacrjournals.orgnih.gov Research is increasingly focused on identifying specific fragments of the protein, known as epitopes, that can be recognized by the immune system's T cells.
Studies have shown that peptides derived from the fusion junction of BCR-ABL can be presented on the surface of leukemia cells by HLA molecules, making them visible to cytotoxic T lymphocytes (CTLs). researchgate.net An exciting area of research involves neoantigens that arise from mutations within the BCR-ABL kinase domain, often as a result of TKI resistance. For example, the E255K mutation, which confers resistance to imatinib (B729), can generate a novel peptide that is recognized by CD8+ T cells in patients. aacrjournals.orgnih.govnih.gov This discovery provides a proof-of-concept that the immune system can target the very mechanisms the cancer uses to evade therapy. nih.govnih.gov
Systematic efforts are underway to identify a broader range of immunogenic epitopes from both the wild-type and mutated forms of BCR-ABL. researchgate.net This includes peptides like the BCR/ABL 210 kD fusion protein fragment (259-269), which has been shown to have a high avidity for CD8 T cells and is presented by common HLA types such as HLA-A03:01 and HLA-A11:01. peptides.de The ultimate goal is to use this knowledge to develop novel immunotherapies. These could include therapeutic vaccines designed to stimulate a patient's own T cells to attack their leukemia or adoptive T-cell therapies, where a patient's T cells are engineered in the lab to express a T-cell receptor (TCR) specific for a BCR-ABL epitope and then re-infused to fight the cancer. nih.govfrontiersin.org
Q & A
Q. How can computational methods predict functional impacts of BCR/ABL p210 mutations?
- Molecular Docking : Use Autodock Vina or similar tools to model interactions between p210’s kinase domain and inhibitors (e.g., imatinib, nilotinib). Validate with binding energy calculations and mutagenesis .
- Machine Learning : Apply Genetic Algorithm (GA)-based models to predict fusion protein functionality from sequence features (e.g., domain retention, phosphorylation sites) .
- Limitations : Cross-validate predictions with in vitro kinase assays and patient-derived xenografts .
Data Contradiction and Validation
Q. How to address conflicting reports on imatinib response in BCR/ABL p210-positive MDS vs. CML?
- Contextual Analysis : MDS patients with p210 may respond to imatinib due to kinase dependency, unlike CML cases with additional mutations (e.g., TET2, ASXL1) .
- Experimental Design : Stratify cohorts by mutation burden (e.g., via NGS) and correlate with drug response in vitro .
- Recommendation : Screen all MDS patients for BCR/ABL using FISH/PCR and trial tyrosine kinase inhibitors (TKIs) in p210-positive subsets .
Q. Why do some p210 isoforms show variable tyrosine kinase activity despite identical molecular weight?
- Breakpoint Influence : The BCR breakpoint (e13a2 vs. e14a2) alters interdomain interactions, modulating kinase activation. Use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational differences .
- Post-Translational Modifications : Phosphoproteomics can identify isoform-specific phosphorylation sites (e.g., Y177 in BCR) affecting signaling output .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
